4-methyl-6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
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Overview
Description
[3,4,5-TRIS(ACETYLOXY)-6-({4-METHYL-6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4,5-TRIS(ACETYLOXY)-6-({4-METHYL-6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxane ring, the introduction of the chromenyl group, and the acetylation of hydroxyl groups. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and advanced purification techniques. The use of automated systems and real-time monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
[3,4,5-TRIS(ACETYLOXY)-6-({4-METHYL-6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [3,4,5-TRIS(ACETYLOXY)-6-({4-METHYL-6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between different biomolecules. Its ability to undergo various chemical modifications makes it a valuable tool for probing biological pathways and mechanisms.
Medicine
In medicine, [3,4,5-TRIS(ACETYLOXY)-6-({4-METHYL-6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE has potential applications as a drug candidate or a drug delivery system. Its unique properties may allow for targeted delivery and controlled release of therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials. Its versatility and reactivity make it suitable for various applications, including coatings, adhesives, and composites.
Mechanism of Action
The mechanism of action of [3,4,5-TRIS(ACETYLOXY)-6-({4-METHYL-6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- [2,3,4-TRIS(ACETYLOXY)-5-({4-METHYL-6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE
- [3,4,5-TRIS(ACETYLOXY)-6-({4-METHYL-6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-2-YL}OXY)OXAN-2-YL]METHYL ACETATE
Uniqueness
The uniqueness of [3,4,5-TRIS(ACETYLOXY)-6-({4-METHYL-6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE lies in its specific arrangement of functional groups and its ability to undergo diverse chemical reactions. This makes it a valuable compound for research and industrial applications, offering unique properties that are not found in similar compounds.
Properties
Molecular Formula |
C29H34O12 |
---|---|
Molecular Weight |
574.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(4-methyl-6-oxo-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-3-yl)oxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C29H34O12/c1-14-22(12-11-20-19-9-7-6-8-10-21(19)28(34)41-24(14)20)39-29-27(38-18(5)33)26(37-17(4)32)25(36-16(3)31)23(40-29)13-35-15(2)30/h11-12,23,25-27,29H,6-10,13H2,1-5H3/t23-,25-,26+,27-,29-/m1/s1 |
InChI Key |
JELIPEDUSHCZAP-IOLXHVLYSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCCC3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCCC3)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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